molecular formula C14H18O2 B13807352 4-Phenyl-3-butenoic acid butyl ester

4-Phenyl-3-butenoic acid butyl ester

Cat. No.: B13807352
M. Wt: 218.29 g/mol
InChI Key: IMKYZJRUXPHTGE-UHFFFAOYSA-N
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Description

4-Phenyl-3-butenoic acid butyl ester is an organic compound with the molecular formula C14H18O2. It is a derivative of 4-Phenyl-3-butenoic acid, where the carboxylic acid group is esterified with butanol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-3-butenoic acid butyl ester typically involves the esterification of 4-Phenyl-3-butenoic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

4-Phenyl-3-butenoic acid+ButanolH2SO44-Phenyl-3-butenoic acid butyl ester+Water\text{4-Phenyl-3-butenoic acid} + \text{Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 4-Phenyl-3-butenoic acid+ButanolH2​SO4​​4-Phenyl-3-butenoic acid butyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions and can lead to more sustainable and scalable production methods .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-3-butenoic acid butyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Phenyl-3-butenoic acid or its derivatives.

    Reduction: 4-Phenyl-3-butenol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

4-Phenyl-3-butenoic acid butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Phenyl-3-butenoic acid butyl ester exerts its effects involves the inhibition of peptidylglycine alpha-amidating monooxygenase (PAM). This enzyme is crucial for the bioactivation of peptide hormones. By inhibiting PAM, the compound can modulate signaling pathways involved in growth and survival, such as the downregulation of JNK and upregulation of p38 MAPK .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-3-butenoic acid butyl ester is unique due to its esterified form, which can influence its solubility, reactivity, and biological activity. The esterification can also enhance its stability and make it more suitable for certain applications compared to its parent acid.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

butyl 4-phenylbut-3-enoate

InChI

InChI=1S/C14H18O2/c1-2-3-12-16-14(15)11-7-10-13-8-5-4-6-9-13/h4-10H,2-3,11-12H2,1H3

InChI Key

IMKYZJRUXPHTGE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC=CC1=CC=CC=C1

Origin of Product

United States

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